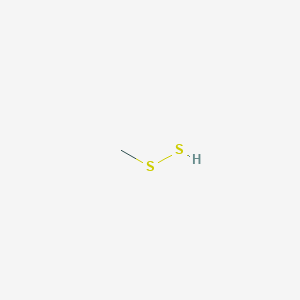
Methyl hydrodisulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic compound with the molecular formula CH₄S₂. It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinctive odor and is often used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methanethiol (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows:
2CH3SH+S→CH3SSH+H2S
Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of methanethiol. This process involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) in the presence of catalysts to facilitate the formation of the disulfide bond .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl sulfonic acid (CH₃SO₃H) using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to methanethiol (CH₃SH) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Methyl sulfonic acid (CH₃SO₃H)
Reduction: Methanethiol (CH₃SH)
Substitution: Various alkyl or aryl disulfides
Wissenschaftliche Forschungsanwendungen
Methyl hydrodisulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Industry: It is used in the production of rubber, plastics, and other materials where sulfur compounds are required
Wirkmechanismus
The mechanism of action of methyl hydrodisulfide involves the formation and cleavage of the disulfide bond (S-S). This bond is crucial in various biochemical processes, including the stabilization of protein structures and the regulation of redox reactions. The compound can interact with thiol groups (-SH) in proteins, leading to the formation of mixed disulfides and influencing protein function and activity .
Vergleich Mit ähnlichen Verbindungen
Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:
Methanethiol (CH₃SH): A simple thiol with a single sulfur atom bonded to a methyl group.
Dimethyl disulfide (CH₃SSCH₃): A disulfide with two methyl groups bonded to the sulfur atoms.
Hydrogen sulfide (H₂S): A simple sulfide with two hydrogen atoms bonded to a sulfur atom.
Uniqueness: this compound is unique due to its specific structure, which includes both a methyl group and a hydrogen atom bonded to the disulfide bond. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
29245-72-5 |
|---|---|
Molekularformel |
CH4S2 |
Molekulargewicht |
80.18 g/mol |
IUPAC-Name |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
InChI-Schlüssel |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)
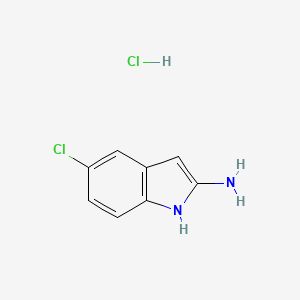

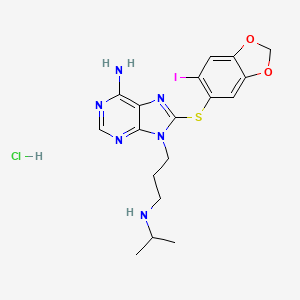
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
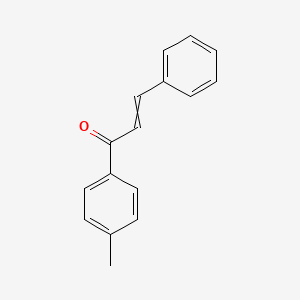

![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
![3-[(2-Amino-4-methylpentanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12436169.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
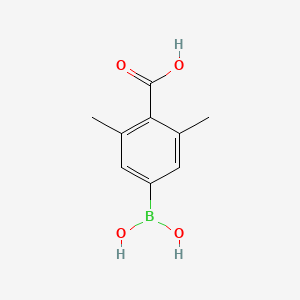
![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
